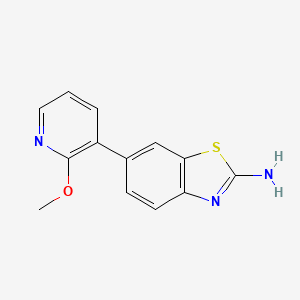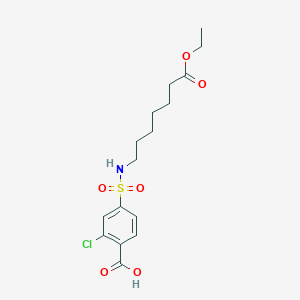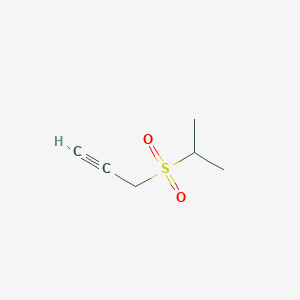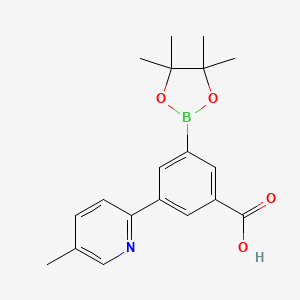
6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features both a benzothiazole and a methoxypyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine typically involves the formation of the benzothiazole ring followed by the introduction of the methoxypyridine group. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. The methoxypyridine group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The methoxypyridine and benzothiazole rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.
科学研究应用
6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of 6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The compound can also interact with cellular signaling pathways, leading to changes in gene expression and protein activity.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their anti-fibrotic activities.
Thiazole derivatives: Compounds containing the thiazole ring have diverse biological activities, including antimicrobial and antitumor properties.
Benzamide derivatives: These compounds are known for their antioxidant and antibacterial activities.
Uniqueness
6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine is unique due to the combination of the benzothiazole and methoxypyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials.
属性
CAS 编号 |
1244041-72-2 |
|---|---|
分子式 |
C13H11N3OS |
分子量 |
257.31 g/mol |
IUPAC 名称 |
6-(2-methoxypyridin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c1-17-12-9(3-2-6-15-12)8-4-5-10-11(7-8)18-13(14)16-10/h2-7H,1H3,(H2,14,16) |
InChI 键 |
UZEVZZYLLIUJIR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)C2=CC3=C(C=C2)N=C(S3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)

![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)



![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)

![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)


![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)

